Carbon-water

説明

特性

CAS番号 |

154320-69-1 |

|---|---|

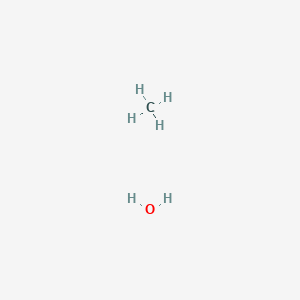

分子式 |

CH6O |

分子量 |

34.058 g/mol |

IUPAC名 |

methane;hydrate |

InChI |

InChI=1S/CH4.H2O/h1H4;1H2 |

InChIキー |

VUZPPFZMUPKLLV-UHFFFAOYSA-N |

正規SMILES |

C.O |

製品の起源 |

United States |

Foundational & Exploratory

role of carbon in the global water cycle

An In-depth Technical Guide on the Role of Carbon in the Global Water Cycle

Introduction

The global carbon and water cycles are inextricably linked, forming a complex system of feedbacks that are fundamental to Earth's climate and the functioning of its ecosystems. Carbon, primarily as atmospheric carbon dioxide (CO₂), directly influences the planet's energy balance, which in turn drives the hydrological cycle. Concurrently, water is essential for the biological processes that cycle carbon, such as photosynthesis. This technical guide provides an in-depth examination of the core interactions between these two elemental cycles, aimed at researchers and scientists. It summarizes quantitative data, details key experimental methodologies, and visualizes the critical pathways and workflows governing these interactions.

Atmospheric and Climate Interactions

The most direct link between the carbon and water cycles is through the greenhouse effect. Carbon dioxide in the atmosphere traps outgoing thermal radiation, leading to a rise in global temperatures. This warming intensifies the water cycle in several key ways.[1][2] Warmer air has a higher capacity to hold water vapor, increasing by about 7% for every 1°C rise in temperature, a relationship described by the Clausius-Clapeyron equation.[3][4] This leads to increased rates of evaporation from oceans and land surfaces.[1][5]

The consequence is a more vigorous water cycle, characterized by shifts in precipitation patterns: some regions experience more intense rainfall and flooding, while others face prolonged and more severe droughts.[1][2][3] Water vapor is itself a potent greenhouse gas, creating a significant positive feedback loop where warming leads to more atmospheric water vapor, which in turn enhances the warming effect.[6][7]

Quantitative Climate Impact Data

The following table summarizes key quantitative data related to the atmospheric interactions between the carbon and water cycles.

| Parameter | Observation / Projection | Source Context |

| Atmospheric Water Vapor | Increases by ~7% per 1°C of warming. | A fundamental physical relationship (Clausius-Clapeyron) governing the moisture-holding capacity of air.[3][4] |

| Global Precipitation | Increased over land since 1950, with an accelerated rate since the 1980s. | Observations documented in the IPCC Sixth Assessment Report.[4] |

| Greenhouse Effect Contribution | Water vapor accounts for ~50% of the greenhouse effect, clouds for ~25%, and CO₂ for ~20%. | CO₂ is the primary driver that sets the temperature, controlling the amount of water vapor in the atmosphere.[7] |

| Ocean Carbon Sequestration | Oceans absorb approximately 25% of anthropogenic CO₂ emissions annually. | This uptake is slowing as ocean temperatures rise, reducing the capacity of water to hold dissolved CO₂.[8][9] |

Terrestrial Ecosystem Interactions

Terrestrial ecosystems provide a critical interface where the carbon and water cycles are coupled through plant physiology and soil processes.

Plant Physiology: Stomata and Transpiration

Plants absorb atmospheric CO₂ for photosynthesis through small pores on their leaves called stomata. When stomata are open to take in CO₂, they simultaneously release water vapor in a process called transpiration. Elevated atmospheric CO₂ concentrations can allow plants to achieve the same rate of carbon fixation with narrower stomatal openings.[10] This partial closure of stomata reduces water loss, thereby increasing the plant's water-use efficiency (WUE)—the ratio of carbon gained to water lost.[10][11]

While increased WUE at the leaf level is a well-documented phenomenon, its impact on the broader water cycle is complex. Reduced transpiration from individual plants could lead to decreased overall evaporation from land surfaces and potentially increase river runoff.[12] However, elevated CO₂ can also act as a fertilizer, stimulating plant growth and increasing total leaf area, which may offset the water savings from individual leaves.[13] The net effect of these opposing forces on regional hydrology is an active area of research.[14]

Soil Organic Carbon and Water Retention

Soil organic carbon (SOC) is a critical determinant of soil health and plays a vital role in the water cycle by enhancing soil's water-holding capacity.[10] Organic matter improves soil structure by binding mineral particles into aggregates, which increases porosity and allows the soil to act like a sponge, soaking up rainfall and storing it for plant use.[15] This process reduces surface runoff and erosion and increases resilience to drought.[15]

Quantitative Terrestrial Interaction Data

The following table summarizes key quantitative data related to the terrestrial interactions between the carbon and water cycles.

| Parameter | Observation / Effect | Source Context |

| Stomatal Conductance | A doubling of atmospheric CO₂ can reduce stomatal conductance by 30-40% in many C3 plants. | This response is species-dependent and can be influenced by other environmental factors. |

| Water-Use Efficiency (WUE) | Elevated CO₂ can significantly increase plant WUE. | This is a direct result of reduced stomatal conductance while maintaining or enhancing photosynthesis.[10] |

| Soil Water Holding Capacity | A 1% increase in soil organic matter can increase water holding capacity by 3,000 to 185,000 L/ha in the top 15 cm of soil. | The effect is most pronounced in sandy soils and depends on soil texture and the type of organic matter.[15] |

| Runoff | Models suggest that reduced plant transpiration due to elevated CO₂ can account for observed increases in global river runoff over the past century. | This indicates a large-scale impact of plant physiological response on the continental water balance.[12] |

Key Experimental Protocols

Accurate quantification of carbon-water cycle interactions relies on precise and standardized experimental methodologies. This section details the protocols for several key measurements.

Protocol: Measurement of Stomatal Conductance

Stomatal conductance (gsw) is a measure of the rate of gas exchange through stomata and is a critical parameter for understanding plant water use.

-

Objective: To quantify the stomatal conductance of a leaf surface.

-

Instrumentation: Steady-state porometer (e.g., Decagon SC-1) or an Infrared Gas Analyzer (IRGA) with a leaf cuvette (e.g., LI-COR LI-6800).

-

Principle of Operation (Porometer): A porometer measures the diffusion of water vapor from a leaf enclosed in a chamber. It maintains a steady flow of dry air through the chamber and measures the humidity at two points. The stomatal conductance is calculated from the humidity gradient and the known conductance of the diffusion path.[13]

-

Methodology:

-

Calibration: Ensure the instrument is calibrated according to the manufacturer's instructions, typically against a plate with known conductance values.

-

Leaf Selection: Choose a healthy, fully expanded leaf that is exposed to the desired light conditions. Measurements are often standardized to the mid-morning to capture maximum stomatal opening.[13]

-

Measurement:

-

Gently clamp the porometer's sensor head or IRGA's cuvette onto the leaf surface. For most species, the abaxial (lower) surface is measured as it typically has a higher stomatal density.[13]

-

Allow the reading to stabilize. This typically takes 30-60 seconds. The instrument will automatically calculate the conductance, usually in units of mmol m⁻² s⁻¹.

-

Record the value along with ancillary data such as photosynthetically active radiation (PAR), leaf temperature, and ambient humidity.

-

-

Replication: Take measurements on multiple leaves (e.g., 3-5) from different plants within the same treatment group to ensure robust data.[7]

-

Protocol: Determination of Soil Water Holding Capacity

This protocol determines the maximum amount of water a soil sample can hold against gravity.

-

Objective: To measure the maximum water holding capacity (MWHC) of a soil sample.

-

Materials: Soil sample (air-dried and sieved to <2 mm), funnels, filter paper (e.g., Whatman No. 40), beakers, graduated cylinders, balance, drying oven.[16]

-

Methodology (Funnel Method):

-

Preparation: Weigh a known mass of the dried, sieved soil (e.g., 25 g) and place it into a funnel lined with pre-weighed filter paper.[16]

-

Saturation: Place the funnel over a beaker. Slowly and evenly add a known volume of deionized water (e.g., 50 mL) to the soil until it is fully saturated and water begins to drip from the funnel.[16]

-

Drainage: Cover the funnel to prevent evaporation and allow the soil to drain freely under gravity for a set period (e.g., 2-6 hours) until dripping has ceased.[17]

-

Final Weighing: After drainage, weigh the funnel containing the moist soil and filter paper.

-

Calculation:

-

Calculate the mass of water retained: (Weight of wet soil + filter + funnel) - (Weight of dry soil + filter + funnel).

-

The gravimetric water content is the mass of water retained divided by the mass of the dry soil.

-

MWHC is often expressed as a percentage: (mass of water / mass of dry soil) * 100.

-

-

Protocol: Free-Air CO₂ Enrichment (FACE) Experiments

FACE experiments are large-scale, long-term studies that assess the impact of elevated atmospheric CO₂ on entire ecosystems in a natural setting.

-

Objective: To study the response of plants and ecosystems to long-term exposure to elevated CO₂ under realistic field conditions.[2]

-

Principle of Operation: A ring of pipes (B44673) is constructed around a large plot of vegetation (e.g., 20-30m in diameter). A computer-controlled system releases CO₂ from the pipes on the upwind side of the ring. Sensors within the plot continuously monitor the CO₂ concentration and adjust the release rate to maintain a stable, elevated level (e.g., 550 ppm) across the experimental area.[2][3]

-

Workflow:

-

Site Selection & Setup: Establish multiple experimental rings, including control plots at ambient CO₂ levels and treatment plots at elevated CO₂.

-

Fumigation: Operate the CO₂ release system continuously throughout the growing season for multiple years.

-

Data Collection: Conduct a wide array of measurements within the plots, including:

-

Plant growth, biomass, and net primary productivity (NPP).

-

Leaf-level gas exchange (stomatal conductance, photosynthesis).

-

Soil moisture and temperature.

-

Nutrient cycling and soil carbon content.

-

Ecosystem-level water and carbon fluxes using techniques like eddy covariance.

-

-

Analysis: Compare the data from elevated CO₂ plots to control plots to determine the long-term ecosystem response.

-

Conclusion

The coupling of the global carbon and water cycles is a fundamental component of the Earth system. Through atmospheric warming, changes in plant physiology, and modifications to soil properties, shifts in the carbon cycle profoundly impact the availability, distribution, and flux of water. Understanding these interactions, supported by robust quantitative data and rigorous experimental methods, is essential for predicting the future of Earth's climate and for developing strategies to manage water resources in a changing world. The continued use of integrated experimental platforms like FACE and FLUXNET will be critical in refining our knowledge of these complex and vital feedback systems.

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. Free-air concentration enrichment - Wikipedia [en.wikipedia.org]

- 3. un-redd.org [un-redd.org]

- 4. Effects of climate change on the water cycle - Wikipedia [en.wikipedia.org]

- 5. Protocol for leaf-level gas exchange measurement for stomatal conductance model calibration [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. esalq.usp.br [esalq.usp.br]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Measuring Dissolved and Particulate Organic Carbon (DOC and POC) [serc.carleton.edu]

- 12. How to Measure Holding Capacity of Soil Tutorial [vegetronix.com]

- 13. 5.7 Stomatal conductance – ClimEx Handbook [climexhandbook.w.uib.no]

- 14. HESS - A framework for the quantitative assessment of climate change impacts on water-related activities at the basin scale [hess.copernicus.org]

- 15. soilwealth.com.au [soilwealth.com.au]

- 16. Determination of Water Holding Capacity (WHC) of Soil Samples [protocols.io]

- 17. tandfonline.com [tandfonline.com]

carbon-based materials for water purification beginners

An In-depth Technical Guide to Carbon-Based Materials for Water Purification

Introduction

The escalating global demand for clean and safe water has catalyzed extensive research into efficient and sustainable water purification technologies.[1] Among the various materials explored, carbon-based materials have emerged as exceptionally promising candidates due to their unique properties, including high surface area, tunable pore structures, and versatile surface chemistry.[2][3] Materials such as activated carbon (AC), graphene, and carbon nanotubes (CNTs) have demonstrated significant potential for removing a wide array of contaminants, from organic pollutants and heavy metals to microorganisms.[2][4] This technical guide provides a comprehensive overview of the fundamental principles, synthesis methods, and performance evaluation of carbon-based materials for water purification, intended for researchers and scientists in the field.

Core Carbon-Based Materials in Water Purification

The efficacy of carbon materials in water treatment is largely attributed to their structural diversity. The primary materials used are activated carbon, graphene and its derivatives, and carbon nanotubes.

Activated Carbon (AC)

Activated carbon is a highly porous form of carbon characterized by an exceptionally large surface area, typically ranging from 500 to 3000 m²/g.[1][5] This extensive network of micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm) provides ample active sites for the adsorption of contaminants.[3][6] AC is widely used due to its cost-effectiveness, straightforward production from various carbonaceous precursors (like coconut shells, wood, and biowaste), and proven effectiveness against a broad spectrum of organic and inorganic pollutants.[1][6][7][8]

Graphene and Graphene Oxide (GO)

Graphene, a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, possesses extraordinary mechanical strength and a large theoretical specific surface area.[9] For water purification, graphene is often used in the form of graphene oxide (GO), which is decorated with oxygen-containing functional groups. These groups enhance hydrophilicity and provide sites for interaction with pollutants.[9] Graphene-based materials are particularly promising for desalination membranes, where their atomic thinness and potential for creating precisely controlled nanopores could lead to ultrafast water transport while rejecting salt ions.[9][10]

Carbon Nanotubes (CNTs)

Carbon nanotubes are cylindrical nanostructures of rolled-up graphene sheets. They can be single-walled (SWCNTs) or multi-walled (MWCNTs). CNTs possess a high aspect ratio, excellent mechanical properties, and a large surface area.[11] Their unique tubular structure allows for rapid water transport, making them ideal for filtration membranes.[12][13] The surfaces of CNTs can be functionalized to enhance their selectivity and adsorption capacity for specific contaminants, including heavy metals, organic molecules, and biological pathogens.[14][15]

Synthesis of Carbon-Based Materials

The synthesis process is critical as it determines the final properties of the carbon material, such as surface area, pore size distribution, and surface chemistry.

Synthesis of Activated Carbon

The production of activated carbon typically involves two main stages: carbonization and activation.

-

Carbonization: The raw carbonaceous precursor is heated in an inert atmosphere (pyrolysis) to remove volatile components, resulting in a carbon-rich char.[1]

-

Activation: The char is then activated to develop its porous structure and increase its surface area. This can be achieved through two primary methods:

-

Physical Activation: The char is exposed to oxidizing gases like steam, carbon dioxide, or air at high temperatures (600-1200 °C).[7]

-

Chemical Activation: The precursor is first impregnated with a chemical agent (e.g., phosphoric acid, potassium hydroxide, zinc chloride) and then heated.[8] This method is generally performed at lower temperatures (250–600 °C) and can produce AC with a more well-defined pore structure.[8]

-

Synthesis of Graphene and Carbon Nanotubes

Graphene is typically synthesized via methods like chemical vapor deposition (CVD), mechanical exfoliation of graphite, or the chemical reduction of graphene oxide. Carbon nanotubes are commonly produced using techniques such as arc discharge, laser ablation, and chemical vapor deposition (CVD), where a catalyst particle plays a crucial role in the nanotube's growth.[15]

Mechanisms of Water Purification

Carbon-based materials employ several mechanisms to remove contaminants from water. The dominant mechanism depends on the properties of both the carbon material and the pollutant.[4]

-

Adsorption: This is the most prevalent mechanism, where pollutant molecules adhere to the surface of the carbon material.[4] It can be categorized as:

-

Physisorption: Driven by weak van der Waals forces.

-

Chemisorption: Involves the formation of chemical bonds between the pollutant and the material's surface.[5]

-

-

π-π Interactions: Aromatic pollutants can interact with the graphitic structure of carbon materials through π-π stacking.[4]

-

Electrostatic Interactions: The surface charge of the carbon material can be modified to attract and bind oppositely charged pollutants, such as heavy metal ions.[4][14]

-

Filtration/Size Exclusion: Materials like CNTs and graphene membranes can be engineered with specific pore sizes to physically block contaminants larger than the pore diameter while allowing water molecules to pass through.[12][14]

-

Catalytic Degradation: Some carbon materials can act as catalysts or catalyst supports to promote the degradation of organic pollutants into less harmful substances.[4]

Performance Metrics and Data Presentation

The performance of carbon-based materials is evaluated based on several key parameters. The table below summarizes typical quantitative data for different materials.

| Material Type | Specific Surface Area (SSA) (m²/g) | Total Pore Volume (cm³/g) | Typical Pollutant Removal Capacity | References |

| Activated Carbon (AC) | 500 - 3000 | 0.5 - 3.0 | Methylene Blue: ~400 mg/g; Metanil Yellow: ~385 mg/g | [1][5][16] |

| Biowaste-derived AC | 1093 - 1534 | 0.765 - 1.569 | Effective for various organic and inorganic contaminants | [5] |

| Graphene/GO | Theoretical max: ~2630 | Variable | High potential for ion rejection in desalination | [9] |

| Carbon Nanotubes (CNTs) | 100 - 1000+ | Variable | High adsorption for heavy metals (e.g., Pb(II), As(III)) | [11][14] |

| Mesoporous Carbon | 500 - 2000 | 0.5 - 3.0 | Effective for large molecule adsorption | [16] |

Experimental Protocols

A systematic experimental approach is required to characterize the properties of carbon materials and evaluate their purification performance.

Material Characterization

-

Porosity and Surface Area Analysis: Nitrogen physisorption at 77 K is the standard method used to determine the specific surface area (using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution (using Density Functional Theory, DFT, or Barrett-Joyner-Halenda, BJH, models).[17][18]

-

Surface Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface texture, pore structure, and morphology of the materials.[19]

-

Surface Chemistry and Functional Groups:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups on the carbon surface.[19]

-

X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical states of atoms on the surface.[20]

-

Temperature Programmed Desorption (TPD): Characterizes the nature and stability of surface oxygen complexes.[20]

-

-

Structural Analysis: X-ray Diffraction (XRD) is used to analyze the crystalline structure and degree of graphitization of the carbon material.[19]

Performance Evaluation

-

Batch Adsorption Studies: These experiments are conducted to determine the adsorption capacity and kinetics.

-

Adsorption Isotherm Study: A known amount of the carbon material is mixed with contaminant solutions of varying concentrations until equilibrium is reached. The data is often fitted to models like Langmuir and Freundlich to determine the maximum adsorption capacity.[21][22]

-

Adsorption Kinetics Study: The concentration of the contaminant is measured over time to understand the rate of adsorption. Pseudo-first-order and pseudo-second-order models are commonly used to analyze the data.[21]

-

-

Column (Breakthrough) Studies: These experiments simulate the continuous flow conditions of a real-world filter. A contaminant solution is passed through a column packed with the carbon material, and the outlet concentration is monitored over time. The "breakthrough curve" helps determine the operational capacity and service life of the adsorbent.[21]

Conclusion and Future Perspectives

Carbon-based materials are highly effective and versatile for a wide range of water purification applications.[7] Activated carbon remains a cost-effective and widely used standard, while advanced materials like graphene and CNTs offer transformative potential for high-performance applications such as desalination and selective contaminant removal.[9][23][24]

Future research should focus on developing green and scalable synthesis methods, enhancing the selectivity of materials for specific priority pollutants, and addressing challenges related to material recovery, regeneration, and potential long-term environmental impact.[4] The integration of carbon materials into multifunctional, hybrid systems represents a promising direction for developing the next generation of water treatment technologies.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Carbon-based sustainable nanomaterials for water treatment: State-of-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthesis and applications of porous carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbon based materials: a review of adsorbents for inorganic and organic compounds - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00087F [pubs.rsc.org]

- 6. Carbon Nanoparticles as Sources for a Cost-Effective Water Purification Method: A Comprehensive Review [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. Activated carbon - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Graphene-Based Membranes for Water Desalination: A Literature Review and Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Carbon nanotubes for water transport - Wikipedia [en.wikipedia.org]

- 13. blog.susnano.wisc.edu [blog.susnano.wisc.edu]

- 14. nanomaterialpowder.com [nanomaterialpowder.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Mesoporous carbon materials: synthesis methods, properties, and advanced applications [frontiersin.org]

- 17. books.rsc.org [books.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. An Evaluation of Activated Carbon for Drinking Water Treatment - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Desalinating sea water| World Water Day | The University of Manchester [manchester.ac.uk]

- 24. Carbon Nanotubes (CNTs): A Potential Nanomaterial for Water Purification [mdpi.com]

Novel Carbon Structures for Enhanced Water Treatment: A Technical Guide

Abstract

The escalating global water crisis necessitates the development of advanced materials and technologies for efficient water purification. This technical guide provides a comprehensive overview of novel carbon-based structures, including graphene and its derivatives, carbon nanotubes (CNTs), and advanced activated carbons, for their application in water treatment. It delves into the synthesis methodologies, characterization techniques, and performance evaluation of these materials in removing a wide array of contaminants such as heavy metals, organic pollutants, and dyes. Detailed experimental protocols for material synthesis, adsorption studies, and photocatalytic degradation assays are presented. Furthermore, this guide includes a comparative analysis of their performance metrics and discusses the critical aspect of adsorbent regeneration. Visual representations of key experimental workflows and pollutant removal mechanisms are provided through Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development and environmental science.

Introduction

The provision of clean and safe water is a paramount global challenge. A diverse range of pollutants, including heavy metals, organic compounds, and industrial dyes, contaminate water sources, posing significant risks to human health and ecosystems. Traditional water treatment methods often fall short in effectively removing these contaminants. In recent years, novel carbon-based nanomaterials have emerged as highly promising candidates for water purification due to their exceptional properties, such as high surface area, tunable surface chemistry, and remarkable adsorption capacities.[1][2]

This guide focuses on three key classes of advanced carbon structures:

-

Graphene and its Derivatives (e.g., Graphene Oxide - GO): These two-dimensional materials possess an extraordinarily large surface area and abundant functional groups, making them excellent adsorbents for a variety of pollutants.[3][4]

-

Carbon Nanotubes (CNTs): These one-dimensional cylindrical structures exhibit unique electronic and mechanical properties, along with a high aspect ratio, which are advantageous for both adsorption and filtration applications.[1][2]

-

Advanced Activated Carbons (ACs): These porous materials can be synthesized from a wide range of low-cost precursors and can be tailored to have specific pore structures and surface functionalities for targeted pollutant removal.

This document aims to serve as an in-depth technical resource, providing detailed experimental protocols, comparative performance data, and visual aids to guide researchers in the exploration and application of these novel carbon structures for water treatment.

Synthesis of Novel Carbon Structures

The performance of carbon-based materials in water treatment is intrinsically linked to their synthesis methods, which determine their physicochemical properties. This section outlines detailed protocols for the synthesis of graphene oxide, carbon nanotubes, and activated carbon.

Graphene Oxide (GO) Synthesis via Modified Hummers' Method

Graphene oxide is typically synthesized by the oxidation of graphite (B72142). The modified Hummers' method is a widely adopted procedure.

Experimental Protocol:

-

Graphite Oxidation:

-

Add 1 g of graphite powder and 1 g of sodium nitrate (B79036) (NaNO₃) to 40 mL of concentrated sulfuric acid (H₂SO₄) in a beaker placed in an ice bath to maintain a low temperature.

-

Slowly add 6 g of potassium permanganate (B83412) (KMnO₄) to the mixture while stirring continuously, ensuring the temperature does not exceed 20°C.

-

Remove the ice bath and continue stirring for 1 hour at 35°C.[5]

-

Gradually add 80 mL of deionized (DI) water to the paste, which will cause an exothermic reaction. Maintain stirring for another 30 minutes at 90°C.[5]

-

Finally, add 150 mL of DI water and 6 mL of 30% hydrogen peroxide (H₂O₂) to terminate the reaction. The color of the solution will turn bright yellow.[5]

-

-

Purification:

-

Wash the resulting mixture with a 5% hydrochloric acid (HCl) solution to remove metal ions.

-

Repeatedly wash the product with DI water via centrifugation (e.g., 10,000 rpm) and sonication until the pH of the supernatant becomes neutral.[5]

-

The final product, a graphene oxide slurry, can be freeze-dried to obtain GO powder.

-

Carbon Nanotube (CNT) Synthesis via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a versatile method for producing high-quality CNTs.

Experimental Protocol:

-

Catalyst Preparation:

-

Deposit a transition metal catalyst, such as iron (Fe), cobalt (Co), or nickel (Ni), onto a substrate (e.g., silicon wafer) through sputtering or chemical deposition.

-

-

CNT Growth:

-

Place the catalyst-coated substrate into a quartz tube furnace.

-

Heat the furnace to a temperature between 750°C and 900°C under an inert gas flow (e.g., argon).

-

Introduce a carbon-containing precursor gas, such as acetylene (B1199291) (C₂H₂) or methane (B114726) (CH₄), into the furnace. The hydrocarbon gas will decompose on the surface of the metal catalyst, leading to the growth of CNTs.

-

-

Purification:

-

After the growth process, the CNTs are often entangled with amorphous carbon and residual metal catalyst particles.

-

Purify the CNTs by washing with an acid solution (e.g., nitric acid or hydrochloric acid) to remove the metal catalyst, followed by oxidation in air or another oxidizing environment to remove amorphous carbon.

-

Activated Carbon (AC) Synthesis from Biomass

Biomass is a sustainable and low-cost precursor for producing activated carbon.

Experimental Protocol:

-

Carbonization:

-

Wash the chosen biomass (e.g., coconut shells, wood chips) with DI water to remove impurities and dry it in an oven.

-

Pyrolyze the dried biomass in an inert atmosphere (e.g., nitrogen) at a temperature range of 600-900°C. This process removes volatile components and leaves behind a carbon-rich char.

-

-

Activation:

-

Physical Activation: Expose the char to an oxidizing agent like steam or carbon dioxide at high temperatures (800-1100°C). This process etches the carbon surface, creating a porous structure.

-

Chemical Activation: Impregnate the biomass or char with a chemical activating agent such as phosphoric acid (H₃PO₄) or potassium hydroxide (B78521) (KOH). Heat the impregnated material in an inert atmosphere. The chemical agent acts as a dehydrating and oxidizing agent, leading to the development of a well-defined pore structure.

-

-

Washing and Drying:

-

After activation, wash the material thoroughly with DI water to remove the activating agent and any residual impurities.

-

Dry the final activated carbon product in an oven.

-

Characterization of Carbon Structures

The physicochemical properties of the synthesized carbon materials must be thoroughly characterized to understand their potential for water treatment applications.

Experimental Protocol: Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is a standard technique for determining the specific surface area of porous materials.[6]

-

Sample Preparation: Degas the carbon material sample under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

-

Adsorption Measurement: Cool the sample to liquid nitrogen temperature (77 K) and introduce a known amount of an inert gas, typically nitrogen.

-

Data Analysis: Measure the amount of gas adsorbed at various relative pressures. The BET equation is then applied to the adsorption isotherm data to calculate the specific surface area. The linear form of the BET equation is:

1 / [W((P₀/P) - 1)] = 1 / (WₘC) + ((C-1) / (WₘC)) * (P/P₀)

Where:

-

W is the weight of gas adsorbed at a relative pressure P/P₀.

-

Wₘ is the weight of the adsorbate as a monolayer.

-

C is the BET constant, related to the energy of adsorption.

A plot of 1 / [W((P₀/P) - 1)] versus P/P₀ should yield a straight line, from which Wₘ and C can be determined.

-

Performance Evaluation in Water Treatment

The efficacy of the synthesized carbon structures in removing pollutants from water is evaluated through various experimental assays.

Adsorption Studies

Experimental Protocol: Batch Adsorption for Heavy Metal Removal

-

Stock Solution Preparation: Prepare a stock solution of a target heavy metal ion (e.g., Pb(II), Cd(II), Cu(II)) of a known concentration.

-

Batch Experiments:

-

Add a known mass of the carbon adsorbent to a series of flasks containing a fixed volume of the heavy metal solution with varying initial concentrations.

-

Adjust the pH of the solutions to the desired value.

-

Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.

-

-

Analysis:

-

After equilibration, separate the adsorbent from the solution by filtration or centrifugation.

-

Measure the final concentration of the heavy metal ions in the supernatant using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

-

Data Calculation:

-

The amount of metal adsorbed per unit mass of adsorbent at equilibrium (qₑ, mg/g) is calculated using the following equation:

qₑ = (C₀ - Cₑ) * V / m

Where:

-

C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), respectively.

-

V is the volume of the solution (L).

-

m is the mass of the adsorbent (g).

-

-

The removal efficiency (%) is calculated as:

Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

-

Adsorption Isotherm Modeling: The equilibrium data can be fitted to various isotherm models, such as the Langmuir and Freundlich models, to understand the adsorption mechanism.

-

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. The linear form is: Cₑ/qₑ = 1/(qₘKₗ) + Cₑ/qₘ

-

Freundlich Isotherm: Describes adsorption on a heterogeneous surface. The linear form is: log(qₑ) = log(Kբ) + (1/n)log(Cₑ)

Where qₘ is the maximum adsorption capacity, and Kₗ, Kբ, and n are isotherm constants.[7][8]

Photocatalytic Degradation of Dyes

Graphene-based composites, in particular, can exhibit photocatalytic activity for the degradation of organic dyes.

Experimental Protocol: Photocatalytic Dye Degradation

-

Catalyst Suspension: Disperse a known amount of the photocatalytic carbon composite in an aqueous solution of a model dye (e.g., methylene (B1212753) blue, rhodamine B).

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

-

Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., UV lamp or simulated solar light).

-

Monitoring Degradation: At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

-

Data Calculation: The degradation efficiency (%) is calculated as:

Degradation Efficiency (%) = ((A₀ - Aₜ) / A₀) * 100

Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Performance Data of Novel Carbon Structures

The following tables summarize the quantitative performance of graphene oxide, carbon nanotubes, and activated carbon in removing various pollutants from water.

Table 1: Adsorption Capacities for Heavy Metals

| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |

| Magnetic Graphene Oxide | Pb(II) | 81.49 | [3] |

| Magnetic Graphene Oxide | Cu(II) | 59.44 | [3] |

| Magnetic Graphene Oxide | Cd(II) | 9.92 | [3] |

| Activated Carbon | Pb(II) | 239 | [9] |

| Activated Carbon | Cu(II) | 32.37 | [10] |

| Activated Carbon | Zn(II) | 52.87 | [10] |

Table 2: Adsorption Capacities for Organic Pollutants

| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |

| Carbon Nanotubes (CNTsand) | Dissolved Organics | 89.5 | [1] |

| Activated Carbon | Phenol | 17.54 | [11] |

| Activated Carbon | Methylene Blue | 85.2 | [8] |

Table 3: Photocatalytic Degradation of Dyes

| Photocatalyst | Dye | Degradation Efficiency (%) | Time (min) | Reference |

| TiO₂@rGO (15 wt.%) | Methylene Blue | 98.1 | 120 | [12] |

| TiO₂@rGO (15 wt.%) | Rhodamine B | 99.8 | 120 | [12] |

| rGO(10 wt%)-TiO₂ | Eosin Y | ~95 | - | [13] |

| rGO(10 wt%)-TiO₂ | Methylene Blue | ~95 | - | [13] |

| CoFe₂O₄/MoS₂/N-MWCNT | Rhodamine B | 98.89 | 6 | [14] |

Table 4: Water Permeability and Salt Rejection of Carbon-Based Membranes

| Membrane | Water Flux (L m⁻² h⁻¹) | Salt Rejection (%) | Reference |

| GO/CNT Hybrid | 966 | >99 (for Rose Bengal) | [15] |

| rGO-CNT Hybrid | 20-30 | >97.3 (for Methyl Orange) | [16] |

| GO&EDA-PSS/CNT | 17.4 | 78.3 (for NaCl) | [17] |

Regeneration of Spent Carbon Adsorbents

The economic viability and sustainability of using carbon adsorbents in water treatment depend heavily on their ability to be regenerated and reused.

Thermal Regeneration of Activated Carbon

Experimental Protocol:

-

Drying: Heat the spent activated carbon to around 105°C to remove adsorbed water.

-

Pyrolysis: In an inert atmosphere, raise the temperature to 500-900°C to pyrolyze the adsorbed organic pollutants.

-

Reactivation: Introduce an oxidizing gas like steam or carbon dioxide at a high temperature (around 800°C) to burn off the pyrolyzed residue and restore the porous structure.[18]

Regeneration efficiencies for thermal methods are often high, but some carbon loss (typically 5-15%) is expected.[19]

Chemical Regeneration of Graphene Oxide

Experimental Protocol:

-

Solvent Washing: Wash the spent GO with an appropriate solvent to desorb the pollutants. For instance, hexane (B92381) can be used to remove fuel contaminants, followed by ethanol (B145695) to remove microorganisms.[20]

-

Acid/Base Treatment: For strongly adsorbed pollutants, washing with an acidic or basic solution can be effective. For example, a 1 M HCl or HNO₃ solution can be used to regenerate GO used for lithium adsorption.[5]

-

Sonication and Rinsing: Sonicate the washed GO in DI water to remove any remaining impurities and then rinse thoroughly until the pH is neutral.[20]

Chemical regeneration can be highly efficient, with some studies reporting over 90% recovery of adsorption capacity.[20]

Desorption from Carbon Nanotubes

Desorption of pollutants from CNTs can be achieved through various methods, including thermal treatment and solvent extraction. The choice of method depends on the nature of the adsorbed pollutant.

Visualizations

Experimental Workflow Diagrams

Caption: Experimental workflow for synthesis, characterization, and evaluation of carbon adsorbents.

Pollutant Removal Mechanisms

Caption: Key mechanisms for pollutant removal by carbon-based materials.

Conclusion

Novel carbon structures, including graphene-based materials, carbon nanotubes, and advanced activated carbons, represent a significant advancement in the field of water treatment. Their superior physicochemical properties enable the efficient removal of a broad spectrum of contaminants. This technical guide has provided a detailed overview of the synthesis, characterization, and performance evaluation of these materials, complete with experimental protocols and comparative data. The development of cost-effective and scalable synthesis methods, along with efficient and environmentally friendly regeneration techniques, will be crucial for the widespread implementation of these advanced carbon adsorbents in addressing the global challenge of water scarcity and pollution. Future research should focus on the development of multifunctional carbon composites and their integration into hybrid water treatment systems to further enhance their performance and applicability.

References

- 1. researchgate.net [researchgate.net]

- 2. Modern Carbon–Based Materials for Adsorptive Removal of Organic and Inorganic Pollutants from Water and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive Adsorption of Metals onto Magnetic Graphene Oxide: Comparison with Other Carbonaceous Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. mdpi.com [mdpi.com]

- 6. Pre-Treatment Methods for Regeneration of Spent Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, and application of magnetic-activated carbon nanocomposite (m-Fe3O4@ACCs) as a new low-cost magnetic adsorbent for removal of Pb(II) from industrial wastewaters | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. liugroup.pku.edu.cn [liugroup.pku.edu.cn]

- 16. A reduced graphene oxide nanofiltration membrane intercalated by well-dispersed carbon nanotubes for drinking water purification - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 17. Electrokinetic Enhancement of Water Flux and Ion Rejection through Graphene Oxide/Carbon Nanotube Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. feeco.com [feeco.com]

- 19. mdpi.com [mdpi.com]

- 20. Chemical Method for Recovery and Regeneration of Graphene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Hydrophobic and Hydrophilic Carbon Surfaces in Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The behavior of water at the interface with carbon surfaces is a critical area of study with far-reaching implications in fields ranging from materials science and electronics to biomedical engineering and drug delivery. The inherent properties of carbon materials, particularly their tunable surface chemistry, allow for the creation of surfaces that are either water-repellent (hydrophobic) or water-attracting (hydrophilic). This technical guide provides a comprehensive overview of the core principles governing these interactions, detailed experimental protocols for their characterization, and a summary of key quantitative data.

The Dichotomy of Carbon Surfaces: Hydrophobicity vs. Hydrophilicity

The wettability of a carbon surface is fundamentally determined by its surface free energy and chemical composition. Pristine, non-functionalized graphitic surfaces, such as graphene and graphite, are generally considered mildly hydrophobic due to the non-polar nature of the carbon-carbon bonds. However, the introduction of surface defects, roughness, and airborne contaminants can significantly influence their interaction with water.

Conversely, the hydrophilicity of carbon surfaces can be enhanced through various functionalization techniques. The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2), creates sites for hydrogen bonding with water molecules, thereby increasing the surface's affinity for water.[1] This ability to tune the hydrophobic/hydrophilic nature of carbon surfaces is a key factor in their diverse applications.

Quantitative Analysis of Wettability: A Tabular Comparison

The primary metric for quantifying the hydrophobicity or hydrophilicity of a surface is the water contact angle (WCA). A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) signifies a hydrophilic surface. The following tables summarize the water contact angles for various carbon surfaces under different conditions.

Table 1: Water Contact Angle on Graphene and Graphite Surfaces

| Carbon Material | Surface Condition | Water Contact Angle (°) | Reference(s) |

| Graphene | Pristine (on SiC) | 92 ± 3 | [2] |

| Graphene | Pristine (on polycrystalline Cu) | 85 ± 1 | [3] |

| Graphene | Alkyl-functionalized | 114 (saturated) | [2] |

| Graphene Oxide Paper (GOP) | Pristine | Low (hydrophilic) | [4] |

| GOP | Functionalized with Octadecylamine (ODA) | 102.7 | [4] |

| Graphite | Freshly exfoliated | 60 ± 13 | [5] |

| Graphite | Not-freshly exfoliated | 89 ± 10 | [5] |

| Graphite | Advancing WCA on pristine graphite | 68.6 | [6][7] |

| Graphite | Functionalized with hydroxyl (-OH) groups | More hydrophilic | [8] |

| Graphite | Functionalized with carboxylate (–COO−) groups | More hydrophilic | [8] |

Table 2: Water Contact Angle on Diamond-Like Carbon (DLC) Surfaces

| Carbon Material | Surface Condition | Water Contact Angle (°) | Reference(s) |

| Diamond-Like Carbon (DLC) | Pristine | ~70-78 | [9][10] |

| DLC | Amine-functionalized (DLC-NH2) | More hydrophilic | [9] |

| DLC | Aldehyde-functionalized (DLC-CHO) | More hydrophilic | [9] |

| DLC | W-doped | ~74 | [11] |

| DLC | Cu-doped (>7.0 at.%) | >90 | [11] |

Table 3: Surface Free Energy of Carbon Materials

| Carbon Material | Condition | Surface Free Energy (mJ/m²) | Method | Reference(s) |

| Graphene on Copper (G/Cu) | Fresh | 62.2 ± 3.1 | Fowkes | [12] |

| Graphene on Copper (G/Cu) | 24h air exposure | 45.6 ± 3.9 | Fowkes | [12] |

| Activated Carbon Fibers (ACFs) | - | 260–285 | Inverse Gas Chromatography | [13] |

| Bare Carbon Fibers (CFs) | - | 97 | Inverse Gas Chromatography | [13] |

Experimental Protocols for Surface Characterization

Accurate characterization of the hydrophobic or hydrophilic nature of carbon surfaces requires precise experimental techniques. This section outlines the methodologies for key experiments.

Water Contact Angle Measurement

Protocol: Sessile Drop Goniometry

-

Sample Preparation: Ensure the carbon surface is clean and free of contaminants. For freshly prepared samples, measurements should be taken immediately to avoid airborne hydrocarbon contamination.

-

Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

-

Droplet Deposition: Gently deposit a small droplet of deionized water (typically 2-5 µL) onto the carbon surface.

-

Image Acquisition: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

-

Angle Measurement: Use the instrument's software to analyze the droplet shape and calculate the contact angle. The software typically fits a mathematical model (e.g., Young-Laplace equation) to the droplet profile to determine the angle at the three-phase contact point.

-

Advancing and Receding Angles: To assess contact angle hysteresis, the volume of the droplet can be slowly increased (advancing angle) and then decreased (receding angle) while recording the contact line movement.[14][15]

-

Data Analysis: Report the average contact angle from multiple measurements at different locations on the surface to ensure statistical significance.

X-ray Photoelectron Spectroscopy (XPS)

Protocol: Surface Chemical Analysis

-

Sample Preparation: The sample must be compatible with the ultra-high vacuum (UHV) environment of the XPS instrument. Ensure the surface to be analyzed is representative of the material.

-

Instrumentation: Utilize an XPS system with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

Survey Scan: Perform a wide energy range scan (0-1100 eV) to identify all elements present on the surface.[16]

-

High-Resolution Scans: Acquire high-resolution spectra for the C 1s and O 1s core levels. These scans provide detailed information about the chemical bonding states.[16][17]

-

Data Analysis:

-

Peak Fitting: Deconvolute the high-resolution C 1s spectrum to identify different carbon species, such as C-C (sp² and sp³), C-O, C=O, and O-C=O. The binding energies of these peaks provide information about the surface functionalization.[18][19]

-

Quantification: Determine the atomic concentrations of carbon and oxygen to quantify the degree of surface oxidation or functionalization.

-

Charge Referencing: If the sample is non-conductive, use the adventitious carbon C 1s peak (at 284.8 eV) for charge correction.[19]

-

Raman Spectroscopy

Protocol: Structural and Functional Group Analysis

-

Instrumentation: Use a Raman spectrometer with a laser excitation source appropriate for carbon materials (e.g., 532 nm or 633 nm).

-

Sample Placement: Place the sample on the microscope stage and focus the laser onto the surface.

-

Spectral Acquisition: Acquire Raman spectra from different locations on the surface.

-

Data Analysis:

-

D and G Bands: Analyze the positions, intensities, and widths of the D-band (~1350 cm⁻¹) and the G-band (~1580 cm⁻¹). The intensity ratio of the D to G band (ID/IG) is a measure of the degree of disorder and defects in the carbon lattice, which can influence wettability.[20][21]

-

2D Band: For graphene, the shape and position of the 2D-band (~2700 cm⁻¹) can indicate the number of layers.

-

Functional Groups: The presence of specific functional groups can sometimes be identified by characteristic Raman peaks, although this is often more challenging than with XPS.

-

Atomic Force Microscopy (AFM)

Protocol: Visualization of Water at the Nanoscale

-

Instrumentation: Use an AFM capable of operating in a liquid environment or in a controlled humidity chamber. Frequency modulation AFM (FM-AFM) can provide high-resolution images of water layers.[22]

-

Sample and Tip Preparation: Use a freshly cleaved and clean carbon surface. The AFM tip should also be clean to avoid artifacts.

-

Imaging Environment:

-

In Liquid: Immerse the sample and cantilever in deionized water.

-

Controlled Humidity: Place the sample in a sealed chamber with controlled relative humidity to observe the formation of water adlayers.[23]

-

-

Imaging Mode: Use a non-contact or tapping mode to minimize disturbance of the water layers.

-

Data Acquisition: Scan the surface to obtain topographical images. The height profiles can reveal the structure and thickness of adsorbed water layers. Three-dimensional AFM can provide detailed force maps of the solid-liquid interface.[24]

-

Graphene Template Method: For imaging water on other surfaces, a graphene sheet can be used to "protect" the water adlayers, allowing for imaging with standard AFM modes.[23]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important workflows and conceptual relationships in the study of hydrophobic and hydrophilic carbon surfaces.

Conclusion

The ability to precisely control the hydrophobic and hydrophilic properties of carbon surfaces is paramount for their application in advanced technologies. This guide has provided a foundational understanding of the principles governing these properties, a compilation of quantitative data, and detailed experimental protocols for their characterization. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is essential for designing and optimizing carbon-based materials for a wide range of applications, from self-cleaning surfaces to targeted therapeutic delivery systems. The continued exploration of the intricate interplay between water and carbon surfaces will undoubtedly unlock new and exciting possibilities in science and technology.

References

- 1. vaccoat.com [vaccoat.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Macroscopic and Microscopic Wettability of Graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.mpg.de [pure.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nic.nimte.ac.cn [nic.nimte.ac.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. users.aalto.fi [users.aalto.fi]

- 15. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

- 17. brighton-science.com [brighton-science.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Carbon | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 20. metrohm.com [metrohm.com]

- 21. azom.com [azom.com]

- 22. High Resolution AFM in Liquid — Nanoscale Function Group [nanofunction.org]

- 23. Imaging Water Thin Films in Ambient Conditions Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]

theoretical models of water at carbon interfaces

An In-depth Technical Guide to Theoretical Models of Water at Carbon Interfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

The behavior of water at the interface of carbon-based materials such as graphene and carbon nanotubes (CNTs) is a critical area of study with profound implications for a diverse range of applications, from nanofluidics and energy storage to drug delivery and biosensing.[1][2][3] The unique properties of these interfaces, largely governed by the hydrophobic nature of graphitic surfaces, lead to water structuring and dynamics that deviate significantly from its bulk behavior.[4][5] Understanding these phenomena at a molecular level is paramount for the rational design and optimization of novel technologies.

This technical guide provides a comprehensive overview of the theoretical models and computational methodologies employed to investigate water at carbon interfaces. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the fundamental principles governing these complex systems. We will delve into the structural and dynamic properties of interfacial water, detail the computational protocols used in simulation studies, and present key quantitative data in a structured format for ease of comparison.

The Structure of Water at Carbon Interfaces

At the interface with a carbon surface, liquid water exhibits a distinct layered structure.[1] Molecular dynamics simulations consistently show the formation of 1 to 3 hydration layers parallel to the surface, with the water density oscillating around its bulk value with a periodicity of approximately 0.3 nm.[1] The first hydration layer is the most structured, with water molecules adopting preferred orientations to maximize hydrogen bonding while interacting with the carbon surface.

On neutral graphene, water molecules in the first layer tend to have one O-H bond pointing towards the surface or lying parallel to it.[6][7] The application of a surface charge significantly influences this orientation; a negative surface charge promotes configurations with O-H bonds pointing towards the interface.[6] Within the confined spaces of carbon nanotubes, water molecules can form highly ordered, single-file chains, a phenomenon that gives rise to exceptionally fast water transport.[2][8]

Quantum Phenomena at the Interface

Recent theoretical and experimental work has highlighted the importance of quantum effects, particularly "quantum friction," in describing the interaction between water and carbon surfaces.[9][10] This phenomenon arises from the coupling between the charge fluctuations in the liquid water and the collective electronic excitations (plasmons) in the carbon material.[3][11] This non-adiabatic effect, which goes beyond the classical Born-Oppenheimer approximation, can contribute significantly to the friction experienced by water flowing through carbon nanochannels.[11]

Computational Methodologies

The primary theoretical tools for investigating water at carbon interfaces are molecular dynamics (MD) and ab initio molecular dynamics (AIMD) simulations.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational method for studying the time evolution of a system of interacting particles. In the context of water-carbon interfaces, this involves numerically solving Newton's equations of motion for each atom in the system. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.

Experimental Protocol: Classical MD Simulation of Graphene-Water Interface

-

System Setup :

-

A typical simulation cell consists of a slab of water molecules placed between two parallel graphene sheets.[6]

-

For example, a system could contain 512 water molecules in a rectangular box with dimensions of approximately 22 Å x 23 Å x 100 Å.[6]

-

The two graphene sheets, each containing around 180 carbon atoms, are positioned to create a water slab of a desired thickness.[6]

-

Periodic boundary conditions are applied in all three dimensions to simulate a bulk system.[6]

-

-

Force Fields :

-

Water Models : A variety of water models are used, with the most common being rigid three-site models like SPC/E and TIP3P, and four-site models like TIP4P/2005.[12][13][14] Flexible models that account for intramolecular vibrations are also employed.[12] The choice of water model can significantly impact the predicted water structure and dynamics.[13][15]

-

Carbon Force Fields : The interactions between carbon atoms in graphene or CNTs are often modeled using potentials like the Tersoff potential.[6]

-

Water-Carbon Interactions : The non-bonded interactions between water and carbon atoms are typically described by a Lennard-Jones (LJ) potential.[16][17] The LJ parameters for carbon-oxygen and carbon-hydrogen interactions are often derived using Lorentz-Berthelot mixing rules from established force fields like OPLS-AA or AMBER.[6][17]

-

-

Simulation Parameters :

-

Ensemble : Simulations are often performed in the NVT (canonical) or NPT (isothermal-isobaric) ensemble to control temperature and pressure.

-

Temperature and Pressure : Typically set to ambient conditions (e.g., 298 K and 1 atm).

-

Time Step : A time step of 1-2 femtoseconds (fs) is commonly used.[13]

-

Equilibration : The system is first equilibrated for a sufficient period (e.g., several nanoseconds) to allow it to reach a stable thermodynamic state.

-

Production Run : After equilibration, a production run is performed to collect data for analysis.

-

Ab Initio Molecular Dynamics (AIMD)

AIMD simulations offer a more accurate description of the intermolecular interactions by calculating the forces on the atoms "from first principles" using electronic structure methods, such as density functional theory (DFT). This approach avoids the limitations of empirical force fields and can capture phenomena like bond breaking/formation and polarization effects. However, due to their high computational cost, AIMD simulations are typically limited to smaller system sizes and shorter timescales compared to classical MD.[1][18]

Experimental Protocol: AIMD Simulation of Water on Graphene

-

System Setup :

-

Due to computational expense, AIMD systems are smaller. A representative system might consist of a single graphene sheet and a layer of water molecules (e.g., 32-64 water molecules).

-

Periodic boundary conditions are applied.

-

-

Electronic Structure Method :

-

Simulation Parameters :

-

Ensemble : Typically performed in the NVT ensemble.

-

Time Step : A smaller time step than in classical MD is often required (e.g., 0.5 fs).

-

Simulation Duration : Due to the high computational cost, AIMD simulations are typically run for tens of picoseconds.

-

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies of water at carbon interfaces.

Table 1: Structural Properties of Water at Graphene Interfaces

| Property | Value | Carbon Material | Method | Reference |

| Interfacial Water Layer Separation | ~0.3 nm | Graphite | Experiments & MD | [1] |

| Interfacial Liquid Layer Thickness | ~5 Å | Graphene & CNTs | First Principles MD | [4] |

| First Water Density Peak (z-distance from surface) | ~3.5 Å | Graphene | AIMD | [7] |

| Hydrogen Bonds per Interfacial Water Molecule | ~3 | Graphene | AIMD | [7] |

| Hydrogen Bonds per Bulk-like Water Molecule | ~3.5 | Graphene | AIMD | [7] |

Table 2: Dynamical Properties of Water at Carbon Interfaces

| Property | Value | Carbon Material | Method | Reference |

| Lateral Diffusion Constant (Confined Water) | ~3.0 x 10⁻⁵ cm²/s | Graphene (10.09 Å separation) | First Principles MD | [8] |

| Bulk Water Diffusion Constant | ~1.0 x 10⁻⁵ cm²/s | Bulk | First Principles MD | [8] |

| Friction Coefficient (Weak Coupling) | ~1.9 x 10⁴ N s m⁻³ | Graphitic Surfaces | MD with Drude Oscillators | [3][11] |

| Friction Coefficient (Strong Coupling) | ~15 x 10⁴ N s m⁻³ | Graphitic Surfaces | MD with Drude Oscillators | [11] |

Table 3: Water-Carbon Interaction Parameters (Lennard-Jones Potential)

| Water Model | Carbon-Oxygen ε (kJ/mol) | Carbon-Oxygen σ (Å) | Reference Force Field | Reference |

| SPC/E | 0.3135 | 0.319 | Custom (tuned) | [8] |

| TIP3P (modified) | 0.5781 | 3.296 | CHARMM | [17] |

| AMBER96 (sp² C) | 0.4577 | 3.37 | AMBER96 | [17] |

Visualizations of Key Concepts

Water Layering at a Graphene Interface

Caption: Layered structure of water at a graphene interface.

MD Simulation Workflow

Caption: A typical workflow for a molecular dynamics simulation.

Water Confinement in Carbon Nanotubes

Caption: Single-file arrangement of water in a narrow carbon nanotube.

Conclusion

The study of water at carbon interfaces is a vibrant and rapidly evolving field. Theoretical models, particularly molecular dynamics simulations, have provided invaluable insights into the molecular-scale phenomena that govern the behavior of these systems. This guide has offered a detailed overview of the current understanding, computational methodologies, and key quantitative findings. As computational power continues to grow and theoretical models become more sophisticated, we can anticipate an even deeper and more predictive understanding of water-carbon interactions, which will undoubtedly accelerate innovation in a wide array of scientific and technological domains.

References

- 1. Interfacial Liquid Water on Graphite, Graphene, and 2D Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Understanding of Water Properties inside Carbon Nanotubes [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. osti.gov [osti.gov]

- 9. Experiments reveal that water can ‘talk’ to electrons in graphene, confirming theory of quantum friction – Barcelona Institute of Science and Technology – BIST [bist.eu]

- 10. physicsworld.com [physicsworld.com]

- 11. Classical Quantum Friction at Water–Carbon Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow of water through carbon nanotubes predicted by different atomistic water models. | Semantic Scholar [semanticscholar.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. From Behavior of Water on Hydrophobic Graphene Surfaces to Ultra-Confinement of Water in Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Carbon Era: A Technical Guide to Novel Allotropes for Desalination

The global quest for freshwater has catalyzed a surge in materials science, seeking revolutionary solutions for efficient and sustainable desalination. Among the most promising frontiers is the discovery and application of new carbon allotropes. These novel atomic arrangements of carbon atoms offer unique structural and electronic properties that could overcome the limitations of current desalination technologies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential desalination applications of recently discovered carbon allotropes, with a focus on graphullerene and long-range ordered porous carbon.

Newly Discovered Carbon Allotropes: A Structural Overview

Recent breakthroughs have expanded the family of carbon allotropes beyond graphene and nanotubes, introducing materials with distinct dimensionalities and properties.

Graphullerene: A 2D Fullerene Crystal

Graphullerene is a two-dimensional allotrope of carbon constructed from C60 fullerene molecules.[1][2][3] Synthesized in the form of (C60Mg4)n and subsequently transformed into its pure carbon form, (C60)n, by the removal of magnesium atoms, this material presents a unique structure.[1][2] Each C60 molecule is bonded to six neighboring fullerenes in a hexagonal network, creating a meta-stable structure due to the strain of covalent bonding.[1][3] The inclusion of magnesium atoms during synthesis is crucial for stabilizing the structure by forming C-Mg bonds.[1][2] In its pure form, graphullerene is a semiconductor with an indirect band gap, a significant departure from the metallic or semi-metallic nature of graphene.[1][2]

Long-Range Ordered Porous Carbon (LOPC): A Crystalline Fullerene Derivative

Long-range ordered porous carbon (LOPC) represents another novel form of carbon derived from C60 fullerenes.[4][5][6] It is synthesized on a gram scale by heating C60 powder with alpha-lithium nitride (α-Li3N) under ambient pressure.[4][6] This process results in a structure composed of connected, "broken" C60 cages that maintain long-range periodicity.[4][5][6] While possessing long-range order, not every broken C60 cage is identical, creating a unique crystalline structure.[5] LOPC is considered a metastable intermediate in the transformation from fullerene-type to graphene-type carbons.[4][6] Its potential applications are envisioned in energy storage, catalysis, and the separation of molecular ions or gases.[7]

Experimental Protocols: Synthesis and Characterization

The synthesis of these novel carbon allotropes requires precise control of experimental conditions.

Synthesis of Graphullerene

The synthesis of graphullerene is a multi-step process:

-

Reaction of C60 with Magnesium: C60 fullerenes are reacted with magnesium. Magnesium acts as a reducing agent, donating electrons to the C60 molecules.[8]

-

Formation of (C60Mg4)n Crystals: The reaction is carried out in a temperature gradient, which allows for the slow and controlled growth of (C60Mg4)n single crystals at the cooler end of the reaction tube.[8]

-

Removal of Magnesium: The magnesium is removed from the crystal structure by treating the crystals with an acid. The acid binds to the magnesium, extracting it from the crystal lattice.[8]

-

Formation of Pure Graphullerene: This process yields pure, two-dimensional graphullerene sheets that are strongly bound within the layers and weakly interacting between layers, allowing for mechanical exfoliation.[8]

Synthesis of Long-Range Ordered Porous Carbon (LOPC)

The synthesis of LOPC is achieved through the catalytic action of α-Li3N on C60:

-

Mixing of Precursors: C60 fullerene powder is mixed with α-Li3N.[4][6]

-

Controlled Heating: The mixture is heated to a specific temperature range (around 550 °C) under ambient pressure.[5] The α-Li3N catalyzes the breaking of some carbon-carbon bonds in the C60 cages.[4][7]

-

Formation of LOPC: New carbon-carbon bonds form between adjacent "broken" C60 molecules, resulting in a long-range ordered porous structure.[4][5] The precise temperature and the ratio of C60 to α-Li3N are critical parameters that determine the final structure.[5]

Characterization Techniques

A suite of advanced analytical techniques is employed to characterize the structure and properties of these new allotropes:

-

X-ray Diffraction (XRD): To determine the crystal structure and long-range order.[4][6]

-

Raman Spectroscopy: To probe the vibrational modes and confirm the unique bonding structures.[4][6]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the local atomic environments.[4][6][9]

-

Transmission Electron Microscopy (TEM): To visualize the atomic structure and morphology.[4][6]

-

Neutron Scattering: To further elucidate the atomic arrangement.[4][6]

Desalination Performance: A Proposed Experimental Framework

While the direct application of graphullerene and LOPC in desalination has not yet been experimentally demonstrated, their unique porous structures and chemical properties suggest significant potential. The following outlines a standard experimental workflow for fabricating and testing membranes from these novel materials for reverse osmosis (RO) desalination.

Membrane Fabrication

A common method for preparing thin-film membranes for desalination testing is vacuum filtration:

-

Dispersion of the Allotrope: A stable dispersion of the carbon allotrope (e.g., exfoliated graphullerene sheets or LOPC particles) is prepared in a suitable solvent.

-

Substrate Preparation: A porous support membrane (e.g., polycarbonate or anodic aluminum oxide) is chosen.

-

Vacuum Filtration: The dispersion is passed through the support membrane under vacuum. The carbon allotrope is deposited onto the surface of the support, forming a thin, selective layer.

-

Drying and Annealing: The fabricated membrane is dried and may be annealed to improve its stability and adhesion to the support.

Reverse Osmosis Performance Testing

The desalination performance of the fabricated membranes would be evaluated using a cross-flow RO test system.[10][11]

-

Water Flux (J_w): The volume of permeate passing through a unit area of the membrane per unit time. It is typically measured in liters per square meter per hour (L m⁻² h⁻¹).[12][13]

-

Salt Rejection (R): The percentage of salt ions removed from the feed water. It is calculated based on the feed (C_f) and permeate (C_p) concentrations (or conductivity).[13][14][15]

R = (1 - C_p / C_f) x 100%

To ensure comparability of results, standardized testing conditions are crucial.[16][17]

| Parameter | Brackish Water RO | Seawater RO |

| Feed Salinity | 2,000 ppm NaCl | 32,000 ppm NaCl |

| Feed Temperature | 25 °C | 25 °C |

| Hydraulic Pressure | 15.5 bar (225 psi) | 55.2 bar (800 psi) |

| Filtration Mode | Cross-flow | Cross-flow |

Table 1: Standard testing conditions for reverse osmosis membranes.[16][17]

Visualizing the Future: Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow from allotrope synthesis to desalination performance evaluation.

Caption: Conceptual diagram of size-exclusion-based desalination using a porous carbon allotrope membrane.

Conclusion and Future Outlook

The discovery of new carbon allotropes like graphullerene and long-range ordered porous carbon opens up exciting new avenues for desalination research. Their unique, well-defined porous structures hold the promise of highly selective and permeable membranes. While experimental validation of their desalination performance is still in its infancy, the established protocols for membrane fabrication and testing provide a clear roadmap for future investigations. The continued exploration of novel carbon allotropes, coupled with rigorous experimental evaluation, will be instrumental in developing the next generation of high-performance desalination membranes, ultimately contributing to a more water-secure future.

References

- 1. cris.bgu.ac.il [cris.bgu.ac.il]

- 2. communities.springernature.com [communities.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a New Form of Carbon Called Long-range Ordered Porous Carbon (LOPC) | STATNANO [statnano.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of new form of carbon, called long-range ordered porous carbon (LOPC) | EurekAlert! [eurekalert.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iwaponline.com [iwaponline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aqualitek.com [aqualitek.com]

- 13. iptek.its.ac.id [iptek.its.ac.id]

- 14. snowate.com [snowate.com]

- 15. Quick and Reliable Ways to Measure RO Efficiency [nexusnovalab.com]

- 16. Membrane performance testing standards from the Open Membrane Database · OMD [openmembranedatabase.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

preliminary studies on carbon nanomaterials in aqueous solutions

An In-depth Technical Guide on Preliminary Studies of Carbon Nanomaterials in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon nanomaterials (CNMs), a class of materials including fullerenes, carbon nanotubes (CNTs), graphene, and carbon nanodots (CNDs), have garnered significant attention in the biomedical field due to their unique physicochemical properties.[1] Their high surface area, electrical conductivity, and amenability to functionalization make them promising candidates for applications such as drug delivery, bioimaging, and tissue engineering.[2][3] However, a critical challenge for their use in biological systems is their inherent hydrophobicity and poor solubility in aqueous environments.[1][4] This guide provides a comprehensive overview of the preliminary studies on the behavior of various CNMs in aqueous solutions, focusing on their dispersion, stability, characterization, and initial biological interactions.

Dispersion of Carbon Nanomaterials in Aqueous Solutions

Effective dispersion is the foundational step for utilizing CNMs in aqueous-based applications. Due to strong van der Waals forces, CNMs, particularly CNTs, tend to agglomerate.[4] Several methods have been developed to overcome these forces and achieve stable dispersions.

Dispersion Methods

The primary methods for dispersing CNMs in water can be categorized as mechanical, covalent functionalization, and non-covalent functionalization.[5]

-

Mechanical Dispersion: This approach uses physical force to separate CNM aggregates. Common techniques include:

-

Ultrasonication: High-frequency sound waves create cavitation bubbles that exfoliate and disperse CNMs.[6][7] Both bath and probe sonicators are used, with the latter providing higher energy.[8]

-

Grinding/Ball Milling: This method uses mechanical grinding to break down agglomerates.[7]

-

High-Speed Shearing/Stirring: The application of high shear forces can aid in dispersion.[5]

-

-

Covalent Functionalization: This involves the chemical modification of the CNM surface to introduce hydrophilic functional groups, such as carboxyl (-COOH) or hydroxyl (-OH) groups. This is often achieved by treating the CNMs with strong acids (e.g., a mixture of sulfuric and nitric acid).[9] While effective in improving dispersion, this method can introduce defects into the carbon lattice, potentially altering the material's intrinsic properties.[4]

-